molecular formula C14H16N2O2 B2983198 methyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzenecarboxylate CAS No. 957010-45-6

methyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzenecarboxylate

Cat. No.: B2983198
CAS No.: 957010-45-6
M. Wt: 244.294
InChI Key: GZUIJAALFPMATB-UHFFFAOYSA-N
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Description

Methyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzenecarboxylate is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a pyrazole ring substituted with a methyl group at positions 3 and 5, and a benzenecarboxylate group attached to the pyrazole ring via a methylene bridge.

Synthetic Routes and Reaction Conditions:

  • Condensation Reaction: One common synthetic route involves the condensation of 3,5-dimethyl-1H-pyrazole with an appropriate benzaldehyde derivative in the presence of a reducing agent such as sodium cyanoborohydride.

  • Methylation Reaction: Another method includes the methylation of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid using reagents like methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods: In an industrial setting, the compound is typically synthesized using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions are common, where the pyrazole ring can be substituted with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and acetic acid.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.

  • Substitution: Sodium cyanoborohydride, potassium carbonate, and methanol.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, or alcohols.

  • Reduction: Alcohols or amines.

  • Substitution: Various substituted pyrazoles or benzene derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds. Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties. Medicine: Research has explored its use in drug development, particularly in the design of new pharmaceuticals targeting various diseases. Industry: The compound finds applications in the manufacturing of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

  • 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzonitrile: This compound differs by having a nitrile group instead of a carboxylate group.

  • 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide: This compound has an amide group instead of a carboxylate group.

  • 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzene-1,2-diol: This compound features hydroxyl groups on the benzene ring.

Uniqueness: Methyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzenecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 4-[(3,5-dimethylpyrazol-1-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-10-8-11(2)16(15-10)9-12-4-6-13(7-5-12)14(17)18-3/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZUIJAALFPMATB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(C=C2)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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